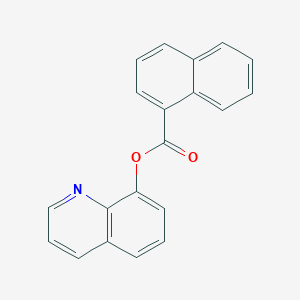

Quinolin-8-yl naphthalene-1-carboxylate

Description

Properties

Molecular Formula |

C20H13NO2 |

|---|---|

Molecular Weight |

299.3g/mol |

IUPAC Name |

quinolin-8-yl naphthalene-1-carboxylate |

InChI |

InChI=1S/C20H13NO2/c22-20(17-11-3-7-14-6-1-2-10-16(14)17)23-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H |

InChI Key |

OPFQKKYZMNBNIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Quinoline derivatives, including quinolin-8-yl naphthalene-1-carboxylate, exhibit a broad spectrum of biological activities:

- Antimicrobial Properties : Quinoline compounds have demonstrated significant antibacterial and antifungal activities. For instance, certain quinoline hybrids have shown enhanced efficacy against various bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

- Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication. Some derivatives have been effective against viruses such as HIV and Japanese encephalitis virus, showcasing their potential in antiviral drug development .

- Anticancer Potential : Quinoline-based compounds are being investigated for their anticancer properties. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Synthesis Methodologies

The synthesis of this compound typically involves multiple steps, including:

- Condensation Reactions : The compound can be synthesized through condensation reactions between quinoline derivatives and naphthalene carboxylic acids. This method allows for the introduction of various functional groups to enhance biological activity .

- Domino Reactions : Recent advances in synthetic chemistry have introduced domino reactions that facilitate the formation of complex structures from simpler precursors. These reactions can yield high functionalization levels in both quinolines and naphthalenes .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The compound was compared to standard antibiotics, demonstrating superior or comparable effectiveness in some cases .

Antiviral Research

In another investigation, quinolin-8-yl derivatives were tested for their ability to inhibit viral replication in vitro. The findings revealed that these compounds could significantly reduce viral load in infected cell cultures, suggesting their potential use in developing antiviral therapies .

Anticancer Applications

A case study focused on the anticancer properties of this compound highlighted its ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic Core Modifications

Modifications to the aromatic core of Quinolin-8-yl naphthalene-1-carboxylate reveal critical insights into activity trends:

| Compound | Aromatic Core Modification | IC₅₀ (μM) | Key Findings |

|---|---|---|---|

| Compound 3 | Naphthalene-1-carboxylate | 1.2 | Baseline activity |

| Compound 5 | Quinoline-4-carboxaldehyde | 2.5 | Reduced activity; steric hindrance? |

| Compound 7 | Biphenyl-4-carboxaldehyde | 2.5 | No improvement; planar naphthalene optimal |

| FUB-PB22 | Indole-3-carboxylate + fluorobenzyl | N/A | Indole core may alter receptor binding |

Analysis: Replacing naphthalene with quinoline (compound 5) or biphenyl (compound 7) led to reduced potency (IC₅₀ = 2.5 μM), suggesting the naphthalene core’s size and planarity are optimal for target engagement. The indole-based analog FUB-PB22 () introduces a fluorobenzyl group, which may enhance lipophilicity but lacks reported activity data for direct comparison .

Substituent Position and Halogenation

Substituent position and halogenation significantly influence activity:

| Compound | Substituent Variation | IC₅₀ (μM) | Key Findings |

|---|---|---|---|

| Compound 3 | 1-Naphthaldehyde | 1.2 | Optimal position for activity |

| Compound 6 | 2-Naphthaldehyde | 1.2 | Similar activity; positional flexibility |

| Methyl 6-fluoroisoquinoline-8-carboxylate | Fluorine at 6-position | N/A | Fluorine may enhance bioavailability |

Analysis: Switching from 1-naphthaldehyde (compound 3) to 2-naphthaldehyde (compound 6) retained activity (IC₅₀ = 1.2 μM), indicating tolerance for positional isomerism. Fluorination, as in Methyl 6-fluoroisoquinoline-8-carboxylate (), could improve metabolic stability, though activity data is unavailable .

Functional Group Additions

Incorporation of functional groups like ferrocene alters physicochemical properties:

| Compound | Functional Group Addition | Key Findings |

|---|---|---|

| N-(Quinolin-8-yl)ferrocene-1-carboxamide | Ferrocene moiety | Introduces redox activity; unquantified biological effects |

| Tafenoquine | Trifluoromethyl phenoxy, dimethyl substituents | FDA-approved antimalarial; highlights quinoline derivatization potential |

Analysis: The ferrocene derivative () demonstrates how metal-containing groups can impart electrochemical properties, though its pharmacological relevance remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Quinolin-8-yl naphthalene-1-carboxylate?

- Methodology : Synthesis typically involves coupling quinolin-8-ol with naphthalene-1-carbonyl chloride under anhydrous conditions. Key steps include:

- Reagent preparation : Use freshly distilled thionyl chloride to prepare naphthalene-1-carbonyl chloride from naphthalene-1-carboxylic acid.

- Coupling reaction : Combine quinolin-8-ol with the acid chloride in dichloromethane, using pyridine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating the product.

- Critical parameters : Moisture must be excluded to prevent hydrolysis of the acid chloride. Reaction progress can be monitored via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. How should this compound be handled and stored to ensure stability?

- Handling :

- Use nitrile gloves and flame-retardant lab coats to avoid skin contact.

- Conduct reactions in a fume hood to prevent inhalation of vapors.

- Storage :

- Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C.

- Avoid exposure to light, as the compound may degrade photochemically.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Key signals include:

- Quinoline H2 (δ 8.9–9.1 ppm, doublet) and naphthalene H8 (δ 8.3–8.5 ppm, singlet).

- Ester carbonyl (C=O) at ~168–170 ppm in 13C NMR.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-couplings?

- Mechanistic insight : The quinoline nitrogen acts as a directing group, facilitating C–H activation at the β-position of the naphthalene ring.

- Experimental optimization :

- Use Pd(OAc)2 (5 mol%) with XPhos ligand in toluene at 110°C for Suzuki-Miyaura couplings.

- Yields improve with electron-deficient aryl boronic acids (e.g., p-CF3-substituted partners achieve >80% yield).

- Data contradiction : Lower yields (<30%) observed with sterically hindered substrates highlight the need for alternative ligands (e.g., SPhos) .

Q. What strategies resolve conflicting toxicity data in animal studies for this compound?

- Risk of bias analysis : Apply standardized questionnaires (Table C-7 from ):

| Parameter | Assessment |

|---|---|

| Dose randomization | Yes/No |

| Allocation concealment | Yes/No |

- Mitigation :

- Use isogenic animal models to reduce genetic variability.

- Conduct dose-response studies (e.g., 10–100 mg/kg in rodents) with histopathological endpoints.

- Conflicting data : Discrepancies in hepatotoxicity may arise from differences in metabolic enzyme expression (CYP450 isoforms) across species .

Q. Can computational modeling predict the binding affinity of this compound to CNS targets?

- Methodology :

- Docking studies : Use AutoDock Vina with serotonin 5-HT2A receptor (PDB: 6WGT). The naphthalene moiety shows π-π stacking with Trp336.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Compare predicted ΔG values with experimental IC50 data from radioligand assays.

- Limitations : Overestimation of affinity due to rigid receptor models; incorporate side-chain flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.